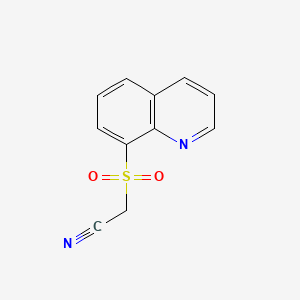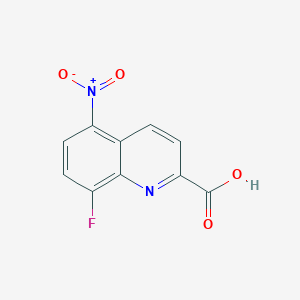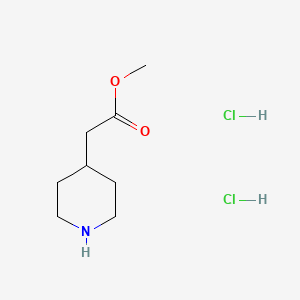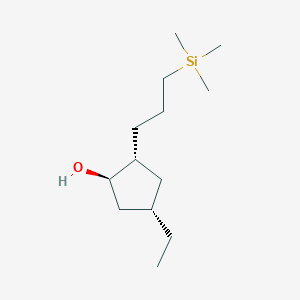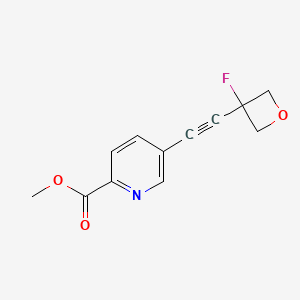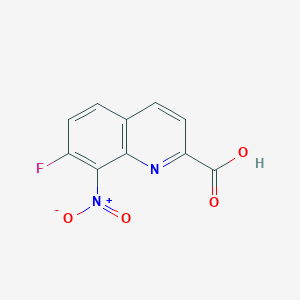![molecular formula C12H12N2O3 B11877586 2-[(1-Nitronaphthalen-2-yl)amino]ethan-1-ol CAS No. 62225-50-7](/img/structure/B11877586.png)
2-[(1-Nitronaphthalen-2-yl)amino]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-Nitronaphthalen-2-yl)amino]ethan-1-ol is a chemical compound with the molecular formula C12H11N2O3 It is known for its unique structure, which includes a nitro group attached to a naphthalene ring and an aminoethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Nitronaphthalen-2-yl)amino]ethan-1-ol typically involves the nitration of naphthalene followed by amination and subsequent reaction with ethanolamine. The nitration process requires concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1-Nitronaphthalen-2-yl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso and hydroxylamine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Alkyl halides, base catalysts.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso and hydroxylamine derivatives.
Substitution: Alkylated derivatives.
Applications De Recherche Scientifique
2-[(1-Nitronaphthalen-2-yl)amino]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2-[(1-Nitronaphthalen-2-yl)amino]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. These interactions can lead to the modulation of specific pathways, making the compound a potential candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-1-(naphthalen-2-yl)ethan-1-ol
- 2-Nitronaphthalene
- 1-Naphthylamine
Uniqueness
2-[(1-Nitronaphthalen-2-yl)amino]ethan-1-ol is unique due to the presence of both a nitro group and an aminoethanol moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
62225-50-7 |
|---|---|
Formule moléculaire |
C12H12N2O3 |
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
2-[(1-nitronaphthalen-2-yl)amino]ethanol |
InChI |
InChI=1S/C12H12N2O3/c15-8-7-13-11-6-5-9-3-1-2-4-10(9)12(11)14(16)17/h1-6,13,15H,7-8H2 |
Clé InChI |
SDJXEUKSOXRMDU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3'-Chloro-[1,1'-biphenyl]-4-yl)-N-methylmethanamine](/img/structure/B11877505.png)
